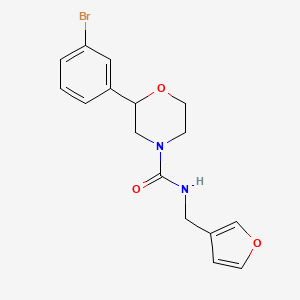![molecular formula C23H24FN3O2 B7551741 N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature. The purpose of
Wirkmechanismus
The mechanism of action of N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide in lab experiments is its potential applications in cancer research and the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
Zukünftige Richtungen
There are several future directions for the research of N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide. One possible direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Another direction is to conduct more preclinical studies to determine the safety and efficacy of this compound in animal models of cancer and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-fluorophenylcyclohexylamine with 2-bromoacetophenone to form N-(4-fluorophenyl)cyclohexyl)-2-bromoacetamide. The second step involves the reaction of N-(4-fluorophenyl)cyclohexyl)-2-bromoacetamide with sodium azide to form N-(4-fluorophenyl)cyclohexyl)-2-azidoacetamide. The final step involves the reaction of N-(4-fluorophenyl)cyclohexyl)-2-azidoacetamide with 2-(1-oxophthalazin-2-yl)acetic acid to form N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-19-10-8-18(9-11-19)23(12-4-1-5-13-23)16-25-21(28)15-27-22(29)20-7-3-2-6-17(20)14-26-27/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKFSVAGKGHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-chlorophenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551666.png)
![Methyl 1-[3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carbonyl]piperidine-4-carboxylate](/img/structure/B7551674.png)
![4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide](/img/structure/B7551677.png)
![2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide](/img/structure/B7551694.png)
![N-[[4-(4-ethoxyphenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551702.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)

![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)

![2-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-1H-quinoline-4-carboxamide](/img/structure/B7551772.png)